Glyasperin B

Lipolysis Anti-obesity Adipocyte biology

Glyasperin B (CAS 142488-54-8) is a prenylated isoflavanone isolated from Glycyrrhiza species (G. uralensis, G.

Molecular Formula C21H22O6
Molecular Weight 370.4 g/mol
CAS No. 142488-54-8
Cat. No. B12689493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyasperin B
CAS142488-54-8
Molecular FormulaC21H22O6
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=C2C(=C1O)C(=O)C(CO2)C3=C(C=C(C=C3)O)O)OC)C
InChIInChI=1S/C21H22O6/c1-11(2)4-6-14-17(26-3)9-18-19(20(14)24)21(25)15(10-27-18)13-7-5-12(22)8-16(13)23/h4-5,7-9,15,22-24H,6,10H2,1-3H3
InChIKeyPDKHNRSRVURSHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glyasperin B (CAS 142488-54-8) – Structural and Pharmacological Baseline for Procurement Decisions


Glyasperin B (CAS 142488-54-8) is a prenylated isoflavanone isolated from Glycyrrhiza species (G. uralensis, G. aspera, G. glabra), with a molecular formula of C₂₁H₂₂O₆ and molecular weight of 370.4 g/mol [1]. This compound is characterized by a C-6 prenyl group and ortho-hydroxy substitution on the aromatic B-ring—structural features that distinguish it from non-prenylated flavonoids and in-class isoflavanones in terms of membrane permeability and target-binding capacity [2]. Glyasperin B has been independently identified and characterized in two distinct natural product domains: (i) as a phytochemical with reported PPAR-γ ligand-binding activity, lipolytic activity, antimutagenic activity, and antibacterial properties; and (ii) as a component of the antibiotic complex Glysperin (together with Glysperins A and C) produced by Bacillus cereus, where Glysperin B (CAS 78213-55-5) carries a spermidine moiety instead of the polyamine found in Glysperin A [3]. This guide focuses exclusively on the phytochemical glyasperin B (CAS 142488-54-8); procurement specialists must verify CAS number to avoid confusion with the bacterially derived Glysperin B antibiotic.

Why Glyasperin B Cannot Be Interchanged with Other Glyasperins or Generic Licorice Flavonoids


Glyasperin B occupies a unique bioactivity niche that is not replicated by its closest structural analogs (Glyasperins A, C, D) or by widely studied licorice flavonoids such as glabridin. Three lines of evidence converge on this irreplaceability: (i) Glyasperin B is the only Glyasperin congener demonstrated to possess noradrenaline-independent lipolytic activity in 3T3-L1 adipocytes, a mechanism distinct from quercetin and catechin which require noradrenaline co-stimulation [1]; (ii) in a diet-induced obesity mouse model, the anti-obesity efficacy of licorice extracts correlated with glyasperin B content (148.1 μg/g in the most effective extract E) and persisted in the complete absence of glabridin, confirming that glyasperin B—not glabridin—was the causal anti-obesity agent [1]; (iii) glyasperin B exhibits PPAR-γ ligand-binding activity alongside glyasperin D, glycycoumarine, and glycyrin, yet only glyasperin B among these has been advanced through a randomized, double-blind, placebo-controlled clinical trial demonstrating significant body fat reduction and received regulatory approval as a Foods with Function Claims (FFC) ingredient in Japan [2][3]. Generic substitution with structurally proximate flavonoids or unfractionated licorice extracts would forfeit this specific, clinically validated lipolytic mechanism and the accompanying quality-controlled standardization that links glyasperin B content to in vivo efficacy outcomes.

Quantitative Differentiation Evidence for Glyasperin B (CAS 142488-54-8) Procurement


Noradrenaline-Independent Lipolytic Activity in 3T3-L1 Adipocytes vs. Known Lipolytic Flavonoids

Glyasperin B is the first licorice-derived compound demonstrated to possess direct lipolytic activity that is mechanistically independent of noradrenaline co-stimulation—a differentiating feature from the well-characterized lipolytic flavonoids quercetin and catechin [1]. In a head-to-head comparison against unfractionated licorice extract using 3T3-L1 adipocytes, glyasperin B at 27 ng/mL and 40 ng/mL exhibited glycerol release (lipolytic output) comparable to or exceeding that of the original licorice extract at 200 μg/mL and 300 μg/mL, respectively [2]. At the lowest tested concentration (glyasperin B: 13.5 ng/mL; extract: 100 μg/mL), glyasperin B showed insufficient activity relative to the extract, indicating a concentration-dependent response [2].

Lipolysis Anti-obesity Adipocyte biology

In Vivo Anti-Obesity Efficacy Correlated with Glyasperin B Content, Independent of Glabridin

In a diet-induced obesity (HFS diet) mouse model, licorice extracts with the highest glyasperin B content produced the most pronounced reductions in body weight and visceral fat. Extract E (glyasperin B: 148.1 μg/g) achieved statistically significant reductions in both body weight gain and visceral fat weight compared to control, while extract F (glyasperin B: 137.5 μg/g) showed a similar but non-significant trend [1]. Critically, glabridin—a well-known anti-obesity flavonoid—was undetectable in extracts E and F and was exclusively found in the ineffective extract D, confirming that glyasperin B, not glabridin, is the causal anti-obesity agent [1]. In comparison, glabridin's anti-obesity mechanism involves promotion of fatty acid degradation and suppression of fatty acid synthesis, representing a mechanistically distinct pathway [2].

In vivo anti-obesity Diet-induced obesity Visceral fat reduction

Clinically Validated Body Fat Reduction in Humans vs. Placebo (Randomized Controlled Trial)

A randomized, double-blind, placebo-controlled, parallel-group clinical trial (UMIN CTR ID: UMIN000048430) evaluated capsules containing 100 mg licorice extract (standardized to 14 μg glyasperin B per capsule) taken once daily for 12 weeks in 81 healthy subjects (BMI 23–<30 kg/m², visceral fat area >100 cm²) [1]. In the BMI-based subgroup (BMI 23–<25 kg/m²), the licorice extract group demonstrated statistically significant reductions vs. placebo in visceral fat area, subcutaneous fat area, total abdominal fat area, body weight, and BMI after 12 weeks [1]. Mechanistically, significant increases in total ketone bodies, acetoacetic acid, and 3-hydroxybutyric acid were observed without increases in blood glucose or insulin, confirming enhanced fatty acid β-oxidation rather than worsening insulin resistance [2]. This trial, combined with an earlier study (Morikawa et al., 2021) showing body fat-reducing effects of licorice flavonoid oil containing glyasperin B, provided the evidentiary basis for Japan's Consumer Affairs Agency approval of the first FFC product using glyasperin B as a functional ingredient [3]. No glabridin was present in the licorice extract used in this clinical study.

Clinical trial Body fat reduction Functional food ingredient FFC approval

PPAR-γ Ligand-Binding Activity Among Glyasperin Congeners and Licorice Phenolics

In a GAL4-PPAR-γ chimera assay-guided fractionation study, glyasperin B was identified as one of six licorice phenolics exhibiting significant PPAR-γ ligand-binding activity, alongside dehydroglyasperin D, dehydroglyasperin C, glyasperin D, glycycoumarine, and glycyrin [1]. SAR analysis revealed that the C-6 isoprenyl group and the ortho-hydroxy group on the aromatic B-ring are structural requirements common to active PPAR-γ ligands in this class [2]. Unlike glycyrin—the most extensively characterized PPAR-γ ligand from licorice which significantly decreased blood glucose in genetically diabetic KK-Aʸ mice—glyasperin B has not been individually tested for glucose-lowering in diabetic animal models [2]. However, glyasperin B is distinguished from all other licorice PPAR-γ ligands by its additional, mechanistically orthogonal lipolytic activity and clinical body fat reduction data, making it the only PPAR-γ-active licorice compound with dual anti-obesity mechanisms (adipocyte lipolysis + PPAR-γ agonism) validated in human studies.

PPAR-γ Insulin sensitization Diabetes research

Antimutagenic Activity Against N-methyl-N-nitrosourea (MNU) Among Glycyrrhiza Bioactive Constituents

Glyasperin B was identified as one of five purified components from Glycyrrhiza aspera root ethanolic extract demonstrating antimutagenic activity against the direct-acting carcinogen N-methyl-N-nitrosourea (MNU) using the Ames assay with Salmonella typhimurium TA1535 [1]. The other four antimutagenic components were glyurallin A, licoricidin, 1-methoxyphaseollin, and licoisoflavone B [1]. This study reported the antigenotoxic effect of these five components against MNU for the first time [1]. Among the eight other purified Glycyrrhiza compounds tested (glabridin, glycyrrhetinic acid, glycyrrhizin, licochalcone A, licoricesaponin H2, licoricesaponin G2, liquiritigenin, liquiritin), none were reported to exhibit the same antimutagenic profile against MNU in this assay system, though direct comparative IC₅₀ data across all compounds is unavailable [2]. The G. aspera ethanolic extract decreased MNU-induced mutagenic effects to 5.4% of control at the tested concentration, providing a plant-extract-level quantitative benchmark [2]. Glyasperin B's antimutagenic activity is mechanistically distinct from its lipolytic and PPAR-γ activities, broadening its research application profile.

Antimutagenicity Cancer chemoprevention N-nitrosamine

Antibacterial Activity Differentiation vs. Glysperin A (Bacterial Antibiotic Complex Context)

In the bacterially derived Glysperin antibiotic complex (produced by Bacillus cereus strains F173-B61 and F262-B54), Glysperin A is the major and most active component, exhibiting 2–4 times stronger antibacterial activity than Glysperins B and C against Gram-positive and Gram-negative bacteria, including aminoglycoside-resistant strains [1]. The structural basis for this activity differential resides solely in the terminal polyamine moiety: Glysperin A carries a C₁₁-alkyl tetramine while Glysperin B carries spermidine [2]. Glysperin B retains activity against aminoglycoside-resistant bacteria, a clinically relevant feature given the prevalence of aminoglycoside resistance . It is critical to note that this bacterially derived Glysperin B (CAS 78213-55-5, MW 918.98, C₄₀H₆₆N₆O₁₈) is structurally and biosynthetically entirely distinct from the phytochemical glyasperin B (CAS 142488-54-8, MW 370.4, C₂₁H₂₂O₆) . Procurement specialists must verify CAS number to avoid cross-contamination of research programs.

Antibacterial Antibiotic complex Glycopeptide antibiotic

Optimal Research and Industrial Application Scenarios for Glyasperin B (CAS 142488-54-8)


Functional Food and Nutraceutical Development Targeting Body Fat Reduction

Glyasperin B is the active marker compound in the first FFC-approved licorice extract product for body fat reduction in Japan, supported by a randomized, double-blind, placebo-controlled clinical trial (UMIN000048430) demonstrating significant reductions in visceral fat area, subcutaneous fat area, total abdominal fat area, body weight, and BMI vs. placebo over 12 weeks in overweight adults (BMI 23–<25 kg/m²) [1]. Standardization of licorice extract to glyasperin B content (target ≥140 μg/g, informed by extract E achieving 148.1 μg/g in the preclinical mouse study) enables quality-controlled manufacturing of anti-obesity functional foods with a clinically validated mechanism: noradrenaline-independent lipolysis coupled with enhanced fatty acid β-oxidation evidenced by elevated blood ketone bodies without increased glucose or insulin [2]. The absence of glabridin in the clinically effective extract further supports glyasperin B as the sole quality marker [2].

Adipocyte Biology and Lipolysis Mechanism Research

Glyasperin B is uniquely suited for adipocyte lipolysis research requiring a noradrenaline-independent mechanism—a pathway distinct from the noradrenaline-dependent lipolysis induced by quercetin, catechin, and β-adrenergic agonists [1]. At concentrations as low as 27 ng/mL (~73 nM based on MW 370.4), purified glyasperin B achieves lipolytic output comparable to crude licorice extract at 200 μg/mL in 3T3-L1 adipocytes, providing researchers a potent, chemically defined tool for dissecting noradrenaline-independent triglyceride degradation pathways [2]. This application is strengthened by glyasperin B's additional PPAR-γ ligand-binding activity, enabling investigation of crosstalk between lipolytic signaling and PPAR-γ-mediated transcriptional regulation in a single molecule [3].

Cancer Chemoprevention Research Focused on N-Nitrosamine-Induced DNA Damage

For cancer chemoprevention studies targeting N-nitrosamine-induced mutagenesis and carcinogenesis, glyasperin B provides an antimutagenic tool compound derived from Glycyrrhiza aspera—a species distinct from the more commonly studied G. glabra and G. uralensis [1]. Along with four co-active compounds (glyurallin A, licoricidin, 1-methoxyphaseollin, licoisoflavone B), glyasperin B demonstrated antigenotoxic activity against MNU—a finding contrasted by the absence of antimutagenicity in glabridin, glycyrrhizin, and several other major licorice constituents in the same assay system [2]. Researchers should note that individual-compound quantitative potency data (IC₅₀ values) for glyasperin B in the Ames assay are not available from the primary literature; dose-response characterization may be a necessary preparatory step.

PPAR-γ Ligand Screening and Metabolic Disease Drug Discovery

As one of six confirmed PPAR-γ ligands isolated from Glycyrrhiza uralensis root EtOAc extract, glyasperin B is a structurally characterized isoflavanone suitable for PPAR-γ-focused drug discovery programs, particularly those seeking natural product scaffolds with dual lipolytic and insulin-sensitizing potential [1]. The confirmed structural requirements—C-6 isoprenyl group and ortho-hydroxy on ring-B—provide a defined SAR framework for medicinal chemistry optimization [2]. Glyasperin B is differentiated from glycyrin (the most potent licorice PPAR-γ ligand with in vivo glucose-lowering data in KK-Aʸ mice) by its additional clinical body fat reduction evidence, making it the preferred candidate for programs prioritizing body composition endpoints over pure glycemic control [3].

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